CALCIUM SILICIDE (CaSi2)

Description

Contextualization within Inorganic Chemistry and Materials Science

Calcium silicide, with various stoichiometric compositions such as Ca₂Si, CaSi, and CaSi₂, is a member of the silicide family of compounds. ontosight.aidvo.ru In inorganic chemistry, it is recognized as an intermetallic compound formed between an alkaline earth metal (calcium) and a metalloid (silicon). ontosight.ai Its synthesis and properties are of interest for understanding bonding and reactivity patterns in solid-state chemistry. From a materials science perspective, calcium silicide is valued for its diverse applications, which stem from its unique physical and chemical properties. nanorh.comontosight.ai These properties, including its high melting point and reactivity, make it a crucial component in various industrial processes. ontosight.aiontosight.ai

The different phases of calcium silicide exhibit a range of properties from semiconducting to semimetallic, which is related to the changing nature of the chemical bonds between calcium and silicon as the silicon concentration increases. dvo.ru For instance, Ca₂Si is a semiconductor, while CaSi and CaSi₂ are considered semimetals. dvo.ruscientific.net This tunability of electronic properties makes the calcium-silicon system a subject of ongoing research for electronic and thermoelectric applications. dvo.ru

Historical Trajectories of Academic Inquiry into Calcium-Silicon Systems

Academic inquiry into the calcium-silicon system has evolved significantly over time. Early research was largely driven by its industrial applications, particularly in metallurgy. taylorandfrancis.com The use of calcium silicide as a deoxidizer and desulfurizer in steel production has been a long-standing practice. nanorh.comontosight.ai Investigations into its effectiveness as an inoculant in cast iron to control the microstructure and improve mechanical properties also have a considerable history. taylorandfrancis.comirjet.net

More recent research has expanded to explore the novel properties and potential applications of calcium silicide. For example, the compound is now being investigated for its thermoelectric properties, with studies focusing on its potential to convert heat energy into electrical energy. researchgate.netmdpi.com Furthermore, calcium silicide has emerged as a key precursor material for the synthesis of advanced silicon allotropes, such as silicene, a two-dimensional material with unique electronic properties. aip.orgaip.org The study of calcium silicate-based biomaterials for applications in dentistry and bone regeneration represents another modern avenue of research. frontiersin.orgnih.gov

Scope and Significance of Contemporary Calcium Silicide Research

Current research on calcium silicide is broad and multifaceted, with significant implications for various technological fields. Key areas of contemporary investigation include:

Metallurgy: Continued research focuses on optimizing the use of calcium silicide in steelmaking and foundry applications to enhance the quality and properties of metal alloys. nanorh.comquora.comzxferroalloy.com This includes its role in controlling the shape of sulfide (B99878) inclusions and acting as an effective inoculant for cast iron. taylorandfrancis.comirjet.net

Thermoelectrics: The thermoelectric properties of different calcium silicide phases are being actively studied. Researchers are exploring ways to improve their efficiency for waste heat recovery and power generation. dvo.ruresearchgate.netmdpi.com Studies have shown that some calcium silicide compounds exhibit high Seebeck coefficients and low thermal conductivity, which are desirable for thermoelectric materials. researchgate.net

Advanced Materials Synthesis: Calcium silicide, particularly CaSi₂, serves as a crucial precursor for creating novel forms of silicon, such as silicene and silicon nanosheets. aip.orgaip.orgresearchgate.net These materials have potential applications in next-generation electronics and optoelectronics. aip.org

Biomaterials: In the form of calcium silicate (B1173343) cements, this compound is extensively researched for biomedical applications. frontiersin.orgnih.govmdpi.com Its biocompatibility and ability to promote the formation of hydroxyapatite (B223615) make it suitable for use in dental pulp capping, root canal sealing, and bone regeneration. nih.govnih.gov

Interactive Data Table: Properties of Calcium Silicide Phases

| Property | Ca₂Si | CaSi | CaSi₂ |

| CAS Number | 12013-55-7 nih.gov | 12013-55-7 chemeurope.com | 12013-56-8 chemeurope.com |

| Molecular Formula | Ca₂Si | CaSi nih.gov | CaSi₂ nbinno.com |

| Molecular Weight ( g/mol ) | 108.25 | 68.16 nih.gov | 96.25 nbinno.com |

| Appearance | - | Gray solid with metallic luster ontosight.ai | Whitish or dark gray to black solid nbinno.comnanotrun.com |

| Melting Point (°C) | ~1030 ontosight.ai | 1240 ontosight.ai | 700-935 nbinno.comnanotrun.com |

| Density (g/cm³) | ~2.5 ontosight.ai | 2.15 ontosight.ai | ~2.5 nbinno.com |

| Crystal Structure | Orthorhombic mdpi.com | Orthorhombic mdpi.com | Rhombohedral mdpi.com |

| Electronic Property | Semiconductor scientific.netmdpi.com | Semimetal dvo.ru | Semimetal dvo.ru |

Structure

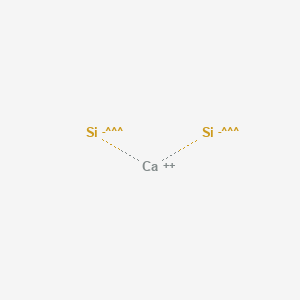

2D Structure

Properties

CAS No. |

12013-56-8 |

|---|---|

Molecular Formula |

CaSi2 |

Molecular Weight |

96.25 g/mol |

InChI |

InChI=1S/Ca.2Si |

InChI Key |

HAUJAPUPPYHUGS-UHFFFAOYSA-N |

Canonical SMILES |

[Si-].[Si-].[Ca+2] |

Other CAS No. |

12013-56-8 |

physical_description |

Solid; [IUCLID] Grey to black or brown solid with a repulsive odor; [NJ-HSFS] Grey crystalline powder; [Alfa Aesar MSDS] |

Pictograms |

Flammable |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Calcium Silicide

High-Temperature Synthesis Techniques for Calcium Silicide Phases

High-temperature synthesis methods are fundamental to the industrial production of calcium silicide alloys and specialized calcium silicide phases. These techniques leverage extreme heat to drive the chemical reactions necessary for the formation of the desired products.

Electric Furnace Production of Calcium Silicide Alloys

The primary method for industrial-scale production of calcium silicon alloys is through smelting in an electric arc furnace (EAF). beifangalloy.comcasi-institute.com This carbothermic reduction process involves charging the furnace with a precise mixture of raw materials, including calcium oxide (CaO) from lime or limestone, silicon dioxide (SiO₂) from quartz, and a carbon-based reducing agent like coke or coal. beifangalloy.comzxferroalloy.com The mixture is heated to temperatures between 1500°C and 1800°C. beifangalloy.com

The fundamental chemical reaction in the EAF can be summarized as: CaO + SiO₂ + 3C → CaSi + 3CO zxferroalloy.com

There are two main approaches to this process:

One-Step Method: This is the most common and efficient method, where all raw materials are mixed and smelted together in the furnace to directly produce the calcium silicon alloy. lsalloy.comwinfredint.com Variations in the one-step method include mixed feeding, where a portion of the silica (B1680970) is added separately, and layered feeding. sialloy.com

Two-Step Method: This process first involves producing calcium carbide (CaC₂) from lime and a carbonaceous reducer in one furnace. The cooled and crushed CaC₂ is then mixed with silica and another reducing agent and smelted in a second electric furnace to produce the calcium-silicon alloy. winfredint.com

The molten alloy and slag are tapped from the furnace, with the alloy being cast into ingots, cooled, and then crushed for packaging. zxferroalloy.com The slag, which is an intermediate product containing calcium silicate (B1173343) and silicon carbide, can be returned to the furnace for reprocessing. zxferroalloy.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Furnace Type | Electric Arc Furnace (EAF), Submerged Arc Furnace | beifangalloy.comzxferroalloy.com |

| Primary Raw Materials | Calcium Oxide (Lime), Silicon Dioxide (Quartz), Carbon (Coke, Coal) | beifangalloy.comzxferroalloy.com |

| Operating Temperature | 1500°C - 1800°C | beifangalloy.com |

| Production Methods | One-Step (Carbothermic) and Two-Step Processes | lsalloy.comwinfredint.com |

Rotary Atomization for CaSi₂ Sphere Synthesis

Rotary atomization is a specialized technique used to produce spherical powders of CaSi₂-based compositions. researchgate.netdtic.mil This method offers precise control over the chemistry of the final product. dtic.mil The process begins with induction melting of the raw materials, typically elemental calcium and silicon, to create a homogeneous liquid. dtic.mil This molten material is then quenched as it is spun off a rapidly rotating electrode, forming spherical particles that cool in an inert atmosphere. dtic.milam-material.com

This technique is particularly useful for synthesizing the line compound CaSi₂ or the eutectic composition between CaSi₂ and silicon. researchgate.net While rotary atomization is more expensive than carbothermic reduction, its main advantage lies in the precise chemical control it affords. dtic.mil The resulting spherical powders generally have low surface areas, around 0.1 m²/g, though this can be increased through short milling times. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Process | Induction melting followed by rapid quenching of atomized droplets. | dtic.mil |

| Raw Materials | Elemental Silicon and Calcium. | researchgate.net |

| Key Advantage | Precise control over the chemical composition. | dtic.mil |

| Product Morphology | Spherical, crystalline powder. | dtic.mil |

| Surface Area | Typically low (≈0.1 m²/g), can be increased by milling. | researchgate.net |

Solid-State Reaction Routes for Calcium Silicide

Solid-state reaction methods provide an alternative pathway to synthesize calcium silicide and related materials without melting the reactants. These methods often involve heating powdered reactants at temperatures high enough to allow for diffusion and reaction in the solid state.

One approach involves the reaction of layered CaSi₂ with metal chlorides in a solid-state metathesis reaction. rsc.orgrexresearch.com The formation of a stable salt, such as CaCl₂, acts as the driving force for the reaction, leading to the deintercalation of calcium from the CaSi₂ structure. rsc.orgrexresearch.com For instance, reacting CaSi₂ with TaCl₅ can produce a calcium-bridged siloxene. rsc.orgrexresearch.com

Another solid-state method, termed the "solid-state exfoliation reaction," involves heating a mixture of layered CaSi₂ and a metal chloride like NiCl₂. nih.govtytlabs.co.jp This process extracts calcium from the CaSi₂ to form CaCl₂, which in turn exfoliates the layered structure of the calcium silicide. nih.govtytlabs.co.jp

Calcium silicate can also be synthesized from agricultural byproducts like rice husk ash (a source of silica) and snail shells (a source of calcium oxide) via a solid-state reaction. scientific.netresearchgate.net This involves milling the raw materials together and then calcining them at temperatures between 800°C and 1000°C for a couple of hours. scientific.netresearchgate.net

Nanoscale Synthesis Approaches for Calcium Silicide

The synthesis of calcium silicide at the nanoscale opens up new possibilities for its application, leveraging the unique properties that emerge at such small dimensions.

Synthesis of Calcium Silicide Nanoparticles

Several methods have been developed to produce calcium silicate nanoparticles.

Mechanochemical Synthesis: This room-temperature method uses a high-energy planetary ball mill to synthesize nano-sized calcium silicate powders from raw materials like calcium carbonate and dehydrated silica gel. scirp.orgscirp.org The process involves the comminution of reactants, their recombination into the final product, and the subsequent comminution of the product into smaller sizes. scirp.orgscirp.org This technique can produce polycrystalline, spheroidal calcium silicate particles with an average size of around 21 nm after about 6 hours of milling. scirp.orgscirp.org

Chemical Precipitation: Calcium silicate nanoparticles can be synthesized via chemical precipitation in an aqueous medium. nih.govmdpi.com This involves using calcium precursors like calcium chloride, calcium nitrate (B79036), or calcium acetate, and a precipitant such as sodium silicate. nih.govmdpi.com The process can be modified by adding amino acids as stabilizers to control particle properties. nih.govmdpi.com

Microemulsion Method: A one-step water-in-oil microemulsion method can be used to synthesize calcium silicate nanoparticles. ingentaconnect.com In this approach, tetraethyl orthosilicate (B98303) (TEOS) can serve as the silicon source. ingentaconnect.com This method can produce monodisperse nanoparticles with mean sizes in the range of 20-35 nm. ingentaconnect.com

Sol-Gel Method: The sol-gel method is another route to synthesize dicalcium silicate (Ca₂SiO₄) nanoparticles. nih.gov This technique uses precursors like calcium nitrate tetrahydrate and tetraorthosilicate for the CaO and SiO₂ components, respectively. nih.gov The purity and particle size of the resulting nanoparticles are influenced by the molar ratio of the precursors, any washing processes, and the calcination temperature. nih.gov

Morphology-Controlled Synthesis for Functional Applications

Controlling the morphology of calcium silicide and its derivatives is crucial for tailoring their properties for specific functional applications.

The morphology of the CaSi₂ precursor can directly influence the morphology of materials derived from it. acs.orgnsf.gov For example, silicon nanosheets (SiNSs) produced from CaSi₂ inherit the morphology of the precursor material. acs.orgnsf.gov Different synthesis methods for CaSi₂, such as elemental melting versus a hydride-based synthesis, can result in different grain orientations and particle shapes, which are then transferred to the final SiNSs. acs.orgnsf.gov

The synthesis of CaF₂ nanostructures can be controlled by using different calcium silicide starting materials. researchgate.net For instance, using crystalline CaSi₂ as a precursor in a reaction with HF can lead to the formation of CaF₂ nanosheet bundles, while other forms of calcium silicide can result in nanobunches or nanoparticles. researchgate.net

Furthermore, the synthesis of calcium silicate particles with controlled spherical shapes and narrow size distributions can be achieved by optimizing parameters such as the stoichiometric ratio of calcium to silicon, the type and concentration of surfactants, and the molar ratio of the alkaline solution. researchgate.net This control over morphology can lead to favorable aggregation and self-assembly, which is important for applications in composite materials. researchgate.net

Emerging Synthesis Pathways for Calcium-Silicon Compounds

Recent advancements in materials science have led to the development of novel and more sustainable methods for synthesizing calcium-silicon compounds. These emerging pathways, including hydrothermal synthesis, sol-gel methods, and the use of waste-derived precursors, offer greater control over the material's properties and can reduce the environmental impact and energy consumption associated with traditional high-temperature solid-state reactions.

Hydrothermal Synthesis and its Variants

Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure water in a closed system, such as an autoclave, to facilitate chemical reactions. This technique is particularly effective for producing crystalline calcium silicate hydrate (B1144303) (C-S-H) phases. The process involves reacting sources of calcium and silicon in an aqueous solution at elevated temperatures and pressures. celitement.ded-nb.info

The synthesis of calcium silicate materials via the hydrothermal method typically involves mixing raw materials containing calcium oxide (CaO) and silicon dioxide (SiO2) with water in a sealed autoclave. celitement.deresearchgate.net The mixture is then heated, causing the pressure inside the vessel to increase. Under these conditions, the raw materials dissolve and react to form various C-S-H phases. mdpi.com The specific crystalline phase produced, such as tobermorite (B576468) or xonotlite, depends on several factors, including the Ca/Si molar ratio, reaction temperature, pressure, and duration. researchgate.netresearchgate.net For instance, tobermorite has been successfully synthesized at 180°C and 1 MPa pressure. researchgate.netmdpi.com The process can be broken down into three main stages: the dissolution of precursors to form a C-S-H gel, the formation of low-crystallinity C-S-H, and finally, the growth of highly crystalline hydrated calcium silicate. mdpi.com

Variants of the hydrothermal method often involve a two-step process. One such variant combines alkaline fusion with a subsequent hydrothermal treatment. brazilianjournals.com.br This approach has been used to synthesize C-S-H compounds from industrial by-products like sulfated coal ash. brazilianjournals.com.br Another variation involves the mechanical activation of precursors through grinding before the hydrothermal treatment to enhance reactivity. celitement.de

Research Findings on Hydrothermal Synthesis

| Precursors | Synthesis Conditions | Resulting Product(s) | Reference |

|---|---|---|---|

| Sulfated coal ash, Alkaline solution | Two-step: Alkaline fusion (1 hr) followed by hydrothermal treatment (200 mL water, 6 hr agitation) | Semi-amorphous C-S-H, Tobermorite | brazilianjournals.com.br |

| Portland cement, Lime, Sand, Paper fiber | Autoclave at 180°C and 1 MPa for 16 hours | Tobermorite, Xonotlite | researchgate.net |

| Ca(OH)2, SiO2 (Quartz) | Hydrothermal treatment at 190°C for 6 hours with stirring | α-Ca2HSiO4 (α-C2SH), Ca6Si2O76 (Jaffeite) | celitement.de |

| Waste concrete, Fly ash | Autoclave pressure of 1.0 MPa, holding time of 9 hours, Ca/Si ratio of 1.0 | Calcium silicate hydrate products | researcher.life |

| Calcium silicon slag (CSS), Silica fume (SF) | Dynamic hydrothermal synthesis at 180-200°C | Crystalline C-S-H, β-dicalcium silicate, Calcite | mdpi.com |

Sol-Gel Methods for Calcium-Silicon Compounds

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. This method allows for excellent control over the chemical composition and microstructure of the final product at a molecular level. csic.es The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com

For synthesizing calcium-silicon compounds, the sol-gel method typically uses alkoxide precursors like tetraethyl orthosilicate (TEOS) as the silica source and a calcium salt, such as calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), as the calcium source. aip.orgdovepress.com The synthesis begins with the hydrolysis of the silicon alkoxide in an acidic medium, often catalyzed by nitric acid (HNO₃). csic.esaip.org This is followed by the addition of the calcium precursor and a polycondensation reaction, which leads to the formation of a gel—a three-dimensional network of calcium-silicon oxides. d-nb.infomdpi.com

Key parameters that influence the final product include the H₂O/alkoxide ratio, pH, reaction temperature, and aging and drying conditions. aip.orgmdpi.com After gelation, the material is typically aged and then dried to remove the solvent. A final calcination (heat treatment) step is often required to decompose residual nitrates and crystallize the amorphous gel into the desired calcium silicate phase, such as wollastonite. aip.org The sol-gel method is known for producing materials with high surface area and purity. mdpi.com

Research Findings on Sol-Gel Synthesis

| Precursors | Catalyst/Solvent | Synthesis Conditions | Resulting Product(s) | Reference |

|---|---|---|---|---|

| Tetraethyl orthosilicate (TEOS), Calcium nitrate tetrahydrate | Nitric acid (catalyst), Water | Aging and drying process at 110°C; CaO:SiO2 ratio of 50:50 | Wollastonite (Calcium silicate) | aip.orgaip.org |

| TEOS, Calcium nitrate tetrahydrate | Nitric acid (catalyst) | Ca/Si molar ratio set at 3 | Tricalcium silicate (C3S) | csic.esdovepress.com |

| TEOS, Calcium nitrate, Magnesium nitrate | Nitric acid (catalyst), Ammonia (for gelation), Ethanol (solvent) | Gelation for ~14 hrs, followed by heat treatment at 835°C, 1000°C, or 1100°C | Glass-ceramic nanopowder (55SiO2-35CaO-10MgO) | mdpi.com |

| Triethylphosphate (TEP), Calcium nitrate, TEOS | Ethanol (solvent) | Gel formation over ~1 week at room temperature, followed by heat treatment at 110°C or 900°C | Silica matrix modified with calcium and phosphate (B84403) ions | scielo.br |

Utilization of Waste-Derived Precursors in Synthesis

A significant trend in materials synthesis is the adoption of circular economy principles, where industrial and agricultural wastes are repurposed as valuable raw materials. brazilianjournals.com.br This approach is increasingly being used to produce calcium-silicon compounds, reducing reliance on virgin resources and mitigating waste disposal problems. elsevier.es Various wastes rich in silica (SiO₂) and calcia (CaO) have been successfully employed.

Agricultural wastes are a prominent source of precursors. Rice husk ash (RHA), a by-product of rice milling, is rich in amorphous silica (up to 93%), making it a highly reactive ingredient. elsevier.esmdpi.com Eggshells and snail shells are excellent sources of calcium carbonate, which can be calcined to produce high-purity calcium oxide (up to 99%). elsevier.esresearchgate.net Researchers have used a solid-state reaction route, mixing calcined eggshells and heat-treated RHA at temperatures around 1050°C, to successfully synthesize calcium silicate. elsevier.es

Industrial by-products are another critical source. Materials such as fly ash and slag from combustion processes, waste glass, and sludge from water purification plants are being repurposed. virginia.eduresearchgate.netmater-tehnol.si For example, calcium silicates have been synthesized from marble scraps and mussel shells, biomass ash, and chamotte (fired ceramic waste). elsevier.esresearchgate.net Hydrothermal methods have been effective in converting waste concrete and fly ash into useful calcium silicate products. researcher.life Similarly, waste from coal-fired power plants has been used to obtain hydrated calcium silicate compounds. brazilianjournals.com.br These methods not only provide a sustainable route to valuable materials but also contribute to a cleaner environment by finding applications for problematic wastes. nih.gov

Examples of Waste-Derived Precursors

| Waste Material | Source of | Synthesis Method | Resulting Product | Reference |

|---|---|---|---|---|

| Rice Husk Ash (RHA), Eggshells | SiO₂, CaO | Solid-state reaction (1050°C) | Calcium silicate (CS) powder | elsevier.es |

| Rice Husk Ash (RHA), Snail Shells | SiO₂, CaO | Solid-state reaction (800-1000°C) | Calcium silicate | researchgate.net |

| Waste Glass, Seashells | SiO₂, CaO | Solid-state reaction (1100-1200°C) | Wollastonite (β-CaSiO₃), Pseudo-wollastonite (α-CaSiO₃) | researchgate.net |

| Sulfated Coal Ash | SiO₂, CaO | Alkaline fusion followed by hydrothermal treatment | Tobermorite, C-S-H compounds | brazilianjournals.com.br |

| Waste Concrete, Fly Ash | SiO₂, CaO | Hydrothermal synthesis | Calcium silicate products | researcher.life |

| Water-filtration sludge, Sand, Lime, Portland cement | SiO₂ | Hydrothermal synthesis (180°C) | Tobermorite, Xonotlite | researchgate.netmater-tehnol.si |

| Marble Scraps, Mussel Shells, Biomass Ash, Chamotte | CaO, SiO₂ | Solid-state reaction (1100°C) | Wollastonite, Gehlenite, Larnite | researchgate.net |

Advanced Structural Characterization and Crystallography of Calcium Silicide

Spectroscopic Probing of Local Atomic Environments

Spectroscopic techniques are indispensable for examining the short-range order and chemical bonding within calcium silicide structures. By probing the interactions of electromagnetic radiation with the constituent atoms, these methods reveal detailed information about the local coordination and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si MAS NMR, 1H NMR, 43Ca NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environments in calcium silicates. nih.gov

29Si MAS NMR: 29Si Magic-Angle Spinning (MAS) NMR is particularly valuable for quantifying the different silicate (B1173343) species present in calcium silicate materials. rsc.org It can distinguish between various Qn environments, where 'n' represents the number of other silicon atoms connected to a given SiO4 tetrahedron. For instance, in the study of calcium silicate hydrates (C-S-H), 29Si MAS NMR can differentiate between Q¹ (end-chain tetrahedra) and Q² (middle-chain tetrahedra) units. csic.es The chemical shifts observed in 29Si MAS NMR spectra provide quantitative information about the degree of hydration and the mean silicate chain length. mdpi.com For example, unreacted γ-C2S shows a primary peak around -73.9 ppm (Q⁰), while hydrated samples exhibit characteristic signals for C-S-H gels at approximately -79.0 ppm (Q¹) and -85.2 ppm (Q²). researchgate.net The technique is also capable of distinguishing between different polymorphs, such as the MI and MIII forms of alite (Ca₃SiO₅). rsc.org Furthermore, the chemical shift anisotropy (CSA) data from 29Si MAS NMR offers deeper insights into the electronic and geometric environments of the SiO₄ tetrahedra, allowing for a clear distinction between different types of silicate condensation. acs.org

¹H NMR: While not as commonly highlighted for the direct study of the Ca-Si framework, ¹H NMR, particularly when using techniques like Combined Rotation and Multiple-Pulse Spectroscopy (CRAMPS), can be employed to distinguish between protons associated with silicon atoms (in silanol (B1196071) groups) and those linked to calcium atoms in hydrated phases. nih.gov

43Ca NMR: Despite the challenges posed by the low natural abundance (0.135%) and small gyromagnetic ratio of the 43Ca isotope, 43Ca NMR spectroscopy is a powerful probe for determining the environments of calcium atoms. nih.govrsc.org Recent studies, often combining experimental data with Density Functional Theory (DFT) calculations, have shown that 43Ca NMR can resolve different calcium sites within calcium silicate structures. rsc.orgchemrxiv.org For instance, in β-dicalcium silicate (β-C₂S), two distinct crystallographic sites for calcium have been resolved with isotropic chemical shifts (δiso) of 33.7 ppm and 53.8 ppm. rsc.org The chemical shifts are sensitive to the coordination number of calcium, with 6-fold and 7-fold coordinated Ca being resolvable. rsc.org Theoretical studies predict distinct 43Ca chemical shifts for different calcium sites within the calcium silicate hydrate (B1144303) (C–S–H) structure, which can be used to track the hydration process of materials like tricalcium silicate. rsc.orgresearchgate.net

| Nuclide | Technique | Key Findings | Reference |

|---|---|---|---|

| 29Si | MAS NMR | Quantifies different silicate species (Qⁿ units) and polymorphs. Provides data on hydration degree and silicate chain length. | rsc.orgcsic.esmdpi.com |

| ¹H | CRAMPS NMR | Differentiates protons bonded to silicon versus calcium in hydrated phases. | nih.gov |

| 43Ca | NMR | Resolves different crystallographic Ca sites and coordination environments. Tracks hydration processes. | rsc.orgrsc.orgresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and monitor chemical changes in calcium silicide and its derivatives. The infrared spectrum reveals characteristic vibrations of the Si-O and Si-O-Si bonds.

In anhydrous calcium silicates, distinct bands corresponding to O-Si-O and Si-O-Ca stretching modes are observed. For example, in studies of cementitious materials, tricalcium silicate (C₃S) shows O-Si-O and Si-O-Ca stretching modes around 813 cm⁻¹ and 936 cm⁻¹, respectively. mdpi.com Dicalcium silicate (C₂S) exhibits Si-O-Ca stretching vibrations at 905 and 995 cm⁻¹ and O-Si-O stretching modes around 840 cm⁻¹. mdpi.com

During hydration, the formation of calcium silicate hydrate (C-S-H) gel is marked by a progressive shift of the main Si-O stretching band to higher wavenumbers, indicating an increasing polymerization of the silicate chains. mdpi.com For instance, a shift from 905 cm⁻¹ to 995 cm⁻¹ has been observed during the hydration of Biodentine. mdpi.com

FTIR is also sensitive to the presence of other phases. For example, carbonate groups from calcite, if present, give rise to characteristic vibrations at approximately 714, 875, and 1445 cm⁻¹. mdpi.com In studies of fly ash-derived calcium silicate hydrate, characteristic peaks at 451 cm⁻¹ (Si–O–Si bending), 674 cm⁻¹ (Si–O asymmetric stretching), and 1061 cm⁻¹ (Si–O–Si asymmetric stretching) confirm the presence of the hydrate. rsc.org The technique can also detect changes related to dehydration upon heating. nih.gov

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a material, particularly for non-polar bonds. It is highly effective for studying the structure of different calcium silicide phases.

The Raman spectra of calcium silicide films can be complex, with multiple peaks corresponding to different crystalline structures. For instance, the formation of two-dimensional CaSi₂ structures can be identified by a pronounced peak corresponding to the in-plane vibrations of silicon atoms within the calcium-intercalated layer. nih.gov As the structure transitions to a three-dimensional bulk CaSi₂ crystal, additional peaks appear in the Raman spectrum. nih.gov

Different calcium silicide phases exhibit distinct Raman signatures. Studies on films grown by molecular beam epitaxy (MBE) have identified phonon peaks at 389 and 416 cm⁻¹ for a specific Ca₃Si₄ phase. researchgate.net Other research has reported Raman peaks at 341, 382, and 413 cm⁻¹ for CaSi₂ layers. researchgate.net In studies of calcium-silicate glasses, Raman spectroscopy, combined with statistical deconvolution methods, has been used to quantitatively determine the speciation of different silicate units (Q¹, Q², Q³). geoscienceworld.org Furthermore, in-situ Raman spectroscopy under deviatoric stress has been used to investigate the plastic deformation mechanisms of calcium-silicate hydrates at the bond level, revealing how silicate chains behave under strain. iaea.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure and chemical state of a specific element within a material. It is particularly useful for studying the environment of calcium and silicon in both crystalline and amorphous phases.

XAS, including the X-ray Absorption Near-Edge Structure (XANES) region, can be used to probe the coordination chemistry and oxidation state of elements. For instance, in situ soft X-ray spectromicroscopy has been used to study the early hydration of tricalcium silicate (C₃S). mdpi.com Analysis of the Ca LIII,II-edge and Si K-edge XANES spectra revealed rapid changes in the Ca binding energy and silicate polymerization during the formation of calcium silicate hydrate (C-S-H). mdpi.com

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides quantitative information about the bond distances and coordination numbers of neighboring atoms. XAS studies have been crucial in determining how impurity elements are incorporated into the C-S-H structure. For example, it was shown that zinc tetrahedra can be incorporated into the C-S-H matrix, linking directly to the end of silicate chains through Zn-O-Si bonds with a Zn-Si distance of about 3.1 Å. acs.org Similarly, lead has been found to bind to the C-S-H structure via Pb-O-Si bonds. capes.gov.br

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental for determining the long-range crystallographic order, identifying crystalline phases, and refining crystal structures.

X-ray Diffraction (XRD) and Rietveld Analysis

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a calcium silicide sample and determining their crystal structures. The positions and intensities of the diffraction peaks are unique to each crystalline phase.

XRD is routinely used to monitor the phase composition of materials during synthesis or reaction. For example, in the study of cement hydration, XRD analysis shows a decrease in the intensity of peaks corresponding to anhydrous phases like tricalcium silicate (Ca₃SiO₅) and the appearance of new peaks corresponding to hydrated products like calcium hydroxide (B78521) (Ca(OH)₂). researchgate.netnih.gov

For quantitative phase analysis and detailed structural refinement, the Rietveld method is applied to the XRD data. nipponsteel.com This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on crystal structure models of the constituent phases. researchgate.net Rietveld analysis allows for the semi-quantitative determination of the amounts of crystalline and amorphous phases in a sample. researchgate.netnih.gov It has been successfully used to quantify the main phases in various calcium silicate-based cements. researchgate.net

In the study of nanocrystalline materials like calcium silicate hydrate (C-S-H), where diffraction peaks are broad, advanced structure models are combined with a supercell approach in Rietveld refinement. iucr.org This allows for the simulation of characteristic features like isolated layers and turbostratic disorder, leading to more accurate quantification and structural insights. researchgate.netiucr.org The combination of XRD and NMR has been shown to be a powerful approach to track the depolymerization of silicate chains and changes in the layer-to-layer distance in C-S-H as a function of the Ca/Si ratio. iucr.org

| Technique | Information Obtained | Key Applications for Calcium Silicide | Reference |

|---|---|---|---|

| XRD | Crystalline phase identification, lattice parameters, crystal structure. | Monitoring phase changes during hydration, identifying different calcium silicide polymorphs. | researchgate.netnih.goviucr.org |

| Rietveld Analysis | Quantitative phase analysis, crystal structure refinement, lattice parameters, site occupancies. | Quantifying crystalline and amorphous content in cements, refining the structure of nanocrystalline C-S-H. | nipponsteel.comresearchgate.netiucr.org |

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are complementary techniques that provide morphological and elemental information about calcium silicide materials. lohtragon.comlibretexts.orgoxinst.comwikipedia.org SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution that reveal surface topography, texture, and particle morphology. scispace.com EDX analysis, often performed concurrently with SEM, involves detecting the characteristic X-rays emitted from the sample as a result of electron beam interaction. libretexts.orgwikipedia.org Each element emits X-rays at specific energies, allowing for the determination of the elemental composition of the analyzed area. oxinst.comwikipedia.org

In the context of calcium silicide research, SEM is widely used to observe the microstructure of various phases and their transformations. researchgate.net For instance, it has been used to visualize the morphology of CaSi₂, Ca₂Si, and CaSiO₃ particles, revealing features such as irregular shapes or elongated spheroids. researchgate.netresearchgate.net SEM analysis has also been critical in studying the hydration of calcium silicate-based materials, showing the formation of products like ettringite needles and calcium silicate hydrate in voids, which contributes to the densification of the material. ije.ir

EDX analysis provides crucial compositional data that complements the morphological information from SEM. It has been used to confirm the elemental makeup of starting materials like CaSi₂ powder, showing the presence of both silicon and calcium peaks. researchgate.netresearchgate.net Following chemical treatments, such as the exfoliation of CaSi₂ to produce silicon sheets, EDX spectra can verify the removal of calcium. researchgate.netresearchgate.net The technique is also invaluable for identifying the composition of different phases within a sample, such as Si₂Al₂Ca and CaSi₂, which can precipitate during the solidification of silicon alloys. researchgate.net Furthermore, EDX mapping can reveal the spatial distribution of elements within a sample, providing insights into phase segregation and the composition of interfaces. researchgate.nettytlabs.co.jp

Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution microstructural analysis of calcium silicide compounds, offering insights into their internal structure at the nanoscale. contractlaboratory.comnanoscience.com By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about crystal structure, defects, interfaces, and the morphology of nanoparticles. contractlaboratory.comyork.ac.uk

TEM has been extensively used to study the various phases and transformations within the calcium silicide system. For example, TEM investigations have been crucial in characterizing the different polytypes of CaSi₂, such as the 3R and 6R structures. acs.orgnih.gov High-resolution TEM (HRTEM) images can even reveal the stacking sequence of atomic layers, allowing for the direct visualization of the crystal lattice. acs.org This level of detail was instrumental in deriving the preliminary structure model of the 21R-CaSi₂ polytype from HRTEM images. acs.orgnih.gov

The technique is also vital for analyzing the interface between calcium silicide and other materials. For instance, cross-sectional TEM has been used to examine the interface between CaSi₂ films and silicon substrates, revealing the morphology of the grown layers. nii.ac.jp Similarly, TEM analysis has been applied to study the interdiffusion zone between calcium silicate cements and other materials. researchgate.net Furthermore, TEM is used to observe the morphology of synthesized nanostructures, such as silicon nanosheets derived from CaSi₂, and to characterize the microstructure of hydration products like calcium silicate hydrate (C-S-H). researchgate.netescholarship.orgescholarship.orgresearchgate.net

Crystallographic Phases and Polymorphism in Calcium Silicide Systems (e.g., CaSi, Ca₂Si, CaSi₂, CaSiO₃)

The calcium-silicon system is characterized by the formation of several stable and metastable compounds, each with distinct crystal structures and properties. researchgate.net The primary phases include CaSi, Ca₂Si, and CaSi₂, with calcium silicate (CaSiO₃) also being a relevant compound in related systems. researchgate.net These phases exhibit polymorphism, meaning they can exist in different crystalline forms.

The study of these phases is often conducted using techniques like X-ray diffraction (XRD), which helps in the identification of crystalline structures. ceon.rsmyscope.trainingwikipedia.org The various calcium silicide compounds possess a range of properties, from semimetallic to semiconducting. researchgate.net

Table of Calcium Silicide Phases and Their Crystal Structures

| Compound | Formula | Crystal System | Space Group | Notes |

|---|---|---|---|---|

| Dicalcium Silicide | Ca₂Si | Orthorhombic | Pnma | Anti-PbCl₂ structure type; a metastable cubic structure also exists. researchgate.net |

| Monocalcium Silicide | CaSi | Orthorhombic | Cmcm | CrB structure type. |

| Calcium Disilicide | CaSi₂ | Trigonal (3R, 6R, 21R), Trigonal (1P) | R-3m, P-3m1 | Exists as multiple polytypes depending on stacking. nih.gov |

This table provides a summary of common calcium silicide phases and their crystallographic data.

Within the calcium silicide system, certain phases are thermodynamically stable under ambient conditions, while others are metastable. A metastable phase is one that persists for a long time but is not in its lowest energy state. psu.edu For example, while 6R-CaSi₂ is the thermodynamically stable polytype at ambient conditions, the 3R-CaSi₂ polytype can be formed and is considered metastable. researchgate.netnih.gov The formation of metastable phases can be influenced by factors such as cooling rates and the presence of impurities. researchgate.net For instance, slow cooling can promote the formation of the metastable 3R–CaSi₂. researchgate.net

In the Ca₂Si system, the orthorhombic structure is the most stable bulk phase, while a cubic structure is known to be metastable. researchgate.net Similarly, for CaSiO₃, various polymorphs exist, and their formation can be influenced by reaction conditions. doe.govcambridge.org The study of dicalcium silicate hydrates also reveals the existence of metastable phases like α-C₂SH, which can transform into more stable phases at higher temperatures. researchgate.net Ill-crystallized calcium silicate hydrate (C-S-H) phases that form at room temperature are classic examples of metastable phases that persist despite more crystalline forms having lower free energies. psu.edu

The determination of the precise crystal structure of calcium silicide polymorphs is crucial for understanding their properties. CaSi₂ is a notable example, existing in several polytypic forms, primarily the 3R and 6R structures, which differ in the stacking sequence of their puckered silicon layers. researchgate.netnih.gov

6R-CaSi₂ : This is the most stable polymorph under ambient conditions. researchgate.net The silicon layers are stacked in an AA′BB′CC′ sequence. researchgate.net

3R-CaSi₂ : This is a metastable polymorph where the silicon layers follow a simpler ABC stacking sequence. researchgate.net It has a trigonal crystal system with the space group R-3m. materialsproject.org The volume per formula unit in 3R-CaSi₂ is slightly larger than in 6R-CaSi₂. researchgate.net

First-principles density functional calculations have shown that the 6R and 3R polytypes of CaSi₂ are nearly equal in energy at absolute zero. researchgate.net However, with increasing temperature, the 6R structure becomes more stable due to its higher entropy. researchgate.net The transformation between these polytypes can be induced by factors such as temperature and atmosphere. researchgate.net A new polytype, 21R-CaSi₂, has also been identified as an intergrowth of the 3R and 6R structures. nih.gov

Crystallographic Data for CaSi₂ Polytypes

| Polytype | Crystal System | Space Group | Lattice Parameters (a, c) | Volume (ų) | Status |

|---|---|---|---|---|---|

| 3R-CaSi₂ | Trigonal | R-3m | a = 3.84 Å, c = 15.84 Å | 202.04 | Metastable. researchgate.netmaterialsproject.org |

| 6R-CaSi₂ | Trigonal | R-3m | a = 3.86 Å, c = 30.6 Å | ~413 | Stable. nih.gov |

| 1P-CaSi₂ | Trigonal | P-3m1 | - | - | High-pressure phase. nih.gov |

This interactive table summarizes the key crystallographic parameters for different CaSi₂ polytypes.

Phase Transformations and Mechanisms of Calcium Silicide

Calcium disilicide (CaSi₂) is a layered Zintl phase compound known for its rich polymorphism, exhibiting various structural transformations under different conditions of pressure, temperature, and composition. acs.orgacs.org These transformations involve changes in the stacking of silicon layers and the coordination of silicon atoms, leading to diverse electronic and physical properties, including superconductivity. researchgate.netarxiv.org

Ambient and Near-Ambient Pressure Transformations: The 3R and 6R Polytypes

At ambient pressure, CaSi₂ commonly exists as polytypes, which are variations in the stacking sequence of atomic layers. The most thermodynamically stable polytype is the 6R-CaSi₂, which features puckered silicon hexagon layers stacked in an AA'BB'CC' sequence. acs.orgresearchgate.net Another prominent polytype is the 3R-CaSi₂, where the silicon layers are stacked in a simpler ABC fashion. researchgate.net

The transformation between these polytypes is influenced by several factors:

Cooling Rate: The formation of 3R-CaSi₂ is favored by slow cooling rates (e.g., 0.167 °C/min), which is thought to be promoted by tensile stress. In contrast, rapid cooling of stoichiometric melts typically yields the 6R-CaSi₂ polytype. acs.orgplu.mx

Temperature and Atmosphere: Sintering 6R-CaSi₂ at temperatures between 200 and 700°C in a hydrogen atmosphere (30 bar) can quantitatively transform it into 3R-CaSi₂. researchgate.netdiva-portal.org While first-principles calculations suggest that 6R-CaSi₂ is stabilized over the 3R phase by entropy at higher temperatures, the 3R-CaSi₂ phase does not revert to 6R at temperatures up to 800°C, suggesting it may be stabilized by defects or small amounts of incorporated hydrogen. researchgate.netdiva-portal.org

Impurities and Defects: The presence of nanosized silicon impurities can stabilize the 3R-CaSi₂ as a bulk phase. acs.org It is suggested that α-Si seeds are necessary to initiate the 6R to 3R transformation. acs.org Conversely, strontium impurities are thought to stabilize the 6R polytype. acs.org

Recent research has also identified a 21R polytype, formed by the rapid cooling of the melt, further extending the series of known stacking variants. acs.org

High-Pressure Phase Transformations

Applying pressure induces a series of significant structural changes in CaSi₂, leading to phases with distinct crystal structures and properties. researchgate.netroaldhoffmann.com

Tetragonal (α-ThSi₂-type) Phase: Under conditions of high pressure (above 4 GPa) and high temperature (around 1300 K), CaSi₂ transforms into a tetragonal phase with a structure analogous to α-ThSi₂. researchgate.netarxiv.orgroaldhoffmann.com In this phase, the silicon atoms form a three-dimensional network. This phase is notable for being a superconductor, with a transition temperature (Tc) of 1.58 K, which increases with pressure. arxiv.orgroaldhoffmann.com

Trigonal (P-3m1) Phase: At room temperature, the rhombohedral phase of CaSi₂ undergoes a transition to a different trigonal structure between approximately 9 GPa and 16 GPa. researchgate.net This transition is associated with the emergence of superconductivity. researchgate.net

Hexagonal (AlB₂-type) Phase: Upon further increasing the pressure above 16 GPa at room temperature, a new phase with an AlB₂-like structure appears. researchgate.netarxiv.org First-principles calculations support the stability of the AlB₂ structure in a pressure range above 17 GPa. arxiv.org This transformation involves a significant change in silicon bonding, from sp³ to a more planar sp² hybridization. arxiv.org This AlB₂-type phase exhibits the highest superconducting transition temperature in the CaSi₂ system, reaching up to 14 K. researchgate.netarxiv.org

The mechanism for some transformations involves chemical induction. For instance, the diffusion of fluorine into the CaSi₂ lattice can cause a transformation from monolayer silicene (MLSi) to bilayer silicene (BLSi). rsc.orgresearchgate.netrsc.org This is driven by an electronic mechanism where aggregated fluorine atoms withdraw electrons from the silicene layers, destabilizing the original buckled honeycomb structure and favoring the formation of covalent-like bilayer silicene. rsc.orgrsc.org

The following table summarizes the key phase transformations of Calcium Disilicide.

| Initial Phase(s) | Transformed Phase | Conditions for Transformation | Key Characteristics/Mechanisms |

|---|---|---|---|

| 6R-CaSi₂ | 3R-CaSi₂ | Slow cooling (0.167 °C/min); Annealing at 200-700°C in H₂ atmosphere; Presence of α-Si seeds. acs.orgresearchgate.netplu.mx | Metastable polymorph formation, stabilized by tensile stress, defects, or impurities. researchgate.netplu.mx The volume per formula unit is about 3% larger than 6R-CaSi₂. researchgate.net |

| 3R-CaSi₂ | 6R-CaSi₂ | Theoretically favored at elevated temperatures due to higher entropy, but the reverse transformation is not readily observed experimentally. researchgate.netdiva-portal.org | 6R is the thermodynamically stable polytype at ambient conditions. acs.org |

| Rhombohedral CaSi₂ | Tetragonal (α-ThSi₂-type) | > 4 GPa and ~1300 K. researchgate.netroaldhoffmann.com | Formation of a 3D silicon network; exhibits superconductivity (Tc = 1.58 K). arxiv.orgroaldhoffmann.com |

| Rhombohedral CaSi₂ | Trigonal (P-3m1) | 9 GPa < P < 16 GPa at room temperature. researchgate.net | Associated with the appearance of superconductivity. researchgate.net |

| Trigonal (P-3m1) | Hexagonal (AlB₂-type) | P > 16 GPa at room temperature. researchgate.netarxiv.org | Change from sp³ to sp² silicon bonding; highest superconducting Tc (up to 14 K). researchgate.netarxiv.org |

| Monolayer Silicene (in CaSi₂) | Bilayer Silicene (in CaSi₂Fₓ) | Fluorine diffusion into the CaSi₂ lattice. rsc.orgrsc.org | Electron withdrawal from silicene layers by fluorine destabilizes the monolayer structure. rsc.orgrsc.org |

Theoretical and Computational Studies of Calcium Silicide

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of calcium silicide compounds from an atomic and electronic perspective. These computational methods allow for the prediction and analysis of various material properties without the need for empirical parameters, providing insights that complement and guide experimental work.

Structural Stability and Cohesive Energies

Theoretical calculations are crucial for determining the structural stability of different calcium silicide phases (Ca₂Si, CaSi, CaSi₂). By calculating formation enthalpies and cohesive energies, researchers can predict which structures are energetically favorable and likely to be synthesized. researchgate.netscielo.org.mx

Formation Enthalpy and Cohesive Energy: The stability of a compound can be assessed by its formation enthalpy and cohesive energy. A negative formation enthalpy indicates that the formation of the compound from its constituent elements is an exothermic process, suggesting stability. Cohesive energy, which is the energy required to break the compound into its isolated constituent atoms, provides a measure of the strength of the atomic bonds. A more negative cohesive energy generally corresponds to a more stable structure. researchgate.net

Systematic investigations using DFT have shown that among the common calcium silicide phases, CaSi₂ possesses the highest structural stability. researchgate.net Conversely, CaSi has been identified as having the strongest alloying ability. researchgate.net Theoretical explorations have also examined the stability of these compounds under pressure, revealing that while CaSi₃ has a narrow stability range at pressures between 8 and 18 GPa, all studied calcium silicide phases are predicted to decompose into their elemental constituents at extremely high pressures, around 250 GPa. roaldhoffmann.com

The cohesive energies for various calcium silicide phases are calculated to evaluate their stability. For instance, the cohesive energy of Sc₂SiC and Sc₂SiN has been calculated to be 7.07 eV/atom and 4.98 eV/atom, respectively, indicating their energetic stability. scielo.org.mx

Interactive Data Table: Calculated Cohesive and Formation Energies of Calcium Silicide Phases

| Phase | Cohesive Energy (eV/atom) | Formation Enthalpy (eV/atom) | Stability Note |

| Ca₂Si | - | -0.449 | Decomposes at high pressure. roaldhoffmann.commaterialsproject.org |

| CaSi | - | - | Strongest alloying ability. researchgate.net |

| CaSi₂ | Most negative | Most negative | Greatest structural stability. researchgate.net |

| CaSi₃ | - | Positive at 1 atm | Stable only in a narrow pressure range (8-18 GPa). roaldhoffmann.com |

Electronic Structure Analysis (e.g., Band Structure, Density of States)

The electronic structure of a material, described by its band structure and density of states (DOS), governs its electrical and optical properties. DFT calculations provide detailed insights into the electronic nature of calcium silicide compounds.

Band Structure and Density of States (DOS): The band structure plots the allowed electron energy levels as a function of momentum in the Brillouin zone, while the DOS gives the number of available electronic states at each energy level. Together, they determine whether a material is a metal, semiconductor, or insulator.

Ca₂Si: DFT calculations predict that Ca₂Si is a semiconductor at atmospheric pressure, which is consistent with its Zintl compound nature featuring isolated Si⁴⁻ ions. roaldhoffmann.comsemanticscholar.org Experimental studies have also suggested that the Ca₂Si phase is a direct-gap semiconductor. scientific.net Some calculations indicate a band gap of around 0.681 eV. materialsproject.org The electronic structure of Ca₂Si is distinct from other calcium silicides, with Si-3s bands that are narrow and well-separated from other bands. semanticscholar.org

CaSi: In contrast to Ca₂Si, CaSi is found to be metallic at 1 atm. roaldhoffmann.com This is attributed to a constant density of states near the Fermi level. scientific.netresearcher.life Its structure consists of Si-Si bonded chains. roaldhoffmann.com

CaSi₂: This phase also exhibits metallic or semimetallic properties. roaldhoffmann.comscientific.net The electronic structure of CaSi₂ is characterized by Si hexagonal layers. roaldhoffmann.com The calculated DOS for CaSi₂ shows a low binding-energy band involving Si-p and Ca-spd components. semanticscholar.org Some DFT calculations show no bandgap for the tetragonal I4₁/amd structure. materialsproject.org

Prediction of Elastic and Thermodynamic Properties

First-principles calculations are a powerful tool for predicting the mechanical and thermodynamic behavior of materials.

Elastic Properties: By calculating the elastic constants (Cᵢⱼ), one can derive key mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν). researchgate.net These properties are essential for understanding a material's response to stress, its stiffness, and its ductile or brittle nature. researchgate.netacs.org The stress-strain method is often employed within DFT to compute these elastic constants. researchgate.net For instance, the calculated bulk modulus for dicalcium silicate (B1173343) (C₂S) is 120.09 GPa, and its shear modulus is 65.68 GPa. acs.org

Thermodynamic Properties: DFT calculations, combined with quasi-harmonic approximations, can predict thermodynamic properties like entropy, enthalpy, and specific heat capacity as a function of temperature. researchgate.netacs.orgntnu.no These predictions are vital for understanding the material's behavior at different temperatures. For example, the specific heat capacity at constant pressure (Cₚ) and constant volume (Cᵥ) can be determined, which are nearly identical for solids at temperatures below 300 K. acs.org

Molecular Dynamics and Multiscale Modeling

While DFT is excellent for studying static properties and small systems, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of atoms and the properties of larger, more complex systems over time.

Atomistic Structure Simulation and Force Field Development

MD simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms and the forces between them. uel.ac.uk The development of accurate force fields is a critical step for realistic simulations.

Force Field Development: Force fields for calcium silicate systems, such as CSH-FF and CLAYFF, have been developed and validated against experimental data and DFT calculations. researchgate.netacs.org These force fields typically include terms for bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals, electrostatic). uel.ac.uk A well-parameterized force field is crucial for accurately simulating the structure, energy, and mechanical properties of various calcium silicate phases. researchgate.netacs.org For instance, a force field for tricalcium silicate (C₃S) has been shown to provide excellent agreement with experimental X-ray structures, cleavage energies, and elastic moduli. acs.org

Atomistic Structure Simulation: MD simulations are used to model the atomistic structure of calcium silicates, including amorphous phases like calcium-silicate-hydrate (C-S-H), which is a primary component of cement. frontiersin.orgnih.gov These simulations can track the positions and velocities of individual atoms over time, providing insights into structural arrangements, diffusion, and phase transformations. uel.ac.ukdtic.mil For example, MD has been used to create molecular models of C-S-H with specific calcium-to-silicon ratios that match experimental observations. frontiersin.orgnih.gov

Interfacial Interactions and Mechanical Response Modeling

MD simulations are particularly well-suited for studying the complex interactions at interfaces and modeling the mechanical response of materials under various loading conditions.

Interfacial Interactions: Understanding the interactions at the interface between calcium silicates and other materials, such as polymers or water, is crucial for applications in composites and construction materials. rsc.orgacs.org MD simulations can elucidate the nature of these interactions, identifying the roles of electrostatic forces, hydrogen bonding, and coordination bonds. acs.orgcapes.gov.br For example, simulations have shown that calcium ions at the C-S-H surface can act as coordination sites for polymer functional groups, and that the polarity of these groups influences the strength of the interfacial bond. acs.orgcapes.gov.brresearchgate.net The structure of water at C-S-H interfaces has also been studied extensively, revealing that confined water differs significantly from bulk water. acs.org

Mechanical Response Modeling: MD simulations can be used to model the mechanical behavior of calcium silicates under different types of stress, such as tension or shear. frontiersin.orgrsc.org By applying virtual loads to the simulated atomic structures, researchers can observe deformation mechanisms, crack propagation, and failure at the atomic scale. aip.orgmit.edu These simulations have revealed the anisotropic nature of C-S-H's mechanical properties and the importance of the interlayer region in its response to stress. frontiersin.org For instance, uniaxial tensile simulations have shown that the breaking of Si-O···Ca bonds and subsequent hydrolytic reactions at interfaces play a critical role in the material's strength and ductility. rsc.org

Hydration Mechanisms and Reactivity Modeling

Theoretical and computational modeling have become essential tools for understanding the complex hydration mechanisms of calcium silicates at an atomic level. These studies are particularly prominent for phases like dicalcium silicate (Ca₂SiO₄) and tricalcium silicate (Ca₃SiO₅), the primary reactive components in Portland cement. researchgate.netacs.org

Two principal theories have been proposed to explain the early-stage hydration kinetics of tricalcium silicate. The first theory suggests that a layer of initial hydration products forms a diffusion barrier on the particle surfaces, controlling the subsequent reaction rate. acs.org The second, competing theory posits that the reaction rate is governed by the dissolution of Ca₃SiO₅ itself. acs.org Computational models, such as the kinetic cellular automaton model HydratiCA, have been developed to test these theories. Simulations using this model suggest that the hydration of Ca₃SiO₅ is likely controlled by the nucleation and growth of a calcium-silicate-hydrate (C-S-H) solid, which is mediated in the initial moments by a transient, metastable solid that covers the surface and reduces the dissolution rate. researchgate.net

First-principles calculations and Density Functional Theory (DFT) are heavily employed to investigate the fundamental relationship between the electronic structure of calcium silicate phases and their reactivity with water. researchgate.netmaterialsproject.org Ab initio molecular dynamics simulations have provided detailed quantitative analysis of the reaction pathways for the dissolution of calcium ions from a Ca₃SiO₅ surface. materialscloud.org These studies show that the initial step of hydration is the adsorption of water, which can be molecular or dissociative, onto the calcium silicate surface. materialscloud.org This adsorption weakens the bonds among surface atoms, promoting the dissolution process through electron transfer from the surface to the water molecules. materialsproject.org

The significant difference in hydration reactivity between Ca₂SiO₄ (slow) and Ca₃SiO₅ (fast) has been a key area of investigation. Theoretical models reveal that the higher reactivity of Ca₃SiO₅ is primarily linked to the presence of more ionic oxygen atoms in its structure, which act as highly reactive sites. researchgate.net Bader charge analysis further elucidates these reactivity differences, showing that Ca and O atoms are generally more reactive in M3-C3S (a polymorph of Ca₃SiO₅) than in β-C2S (a polymorph of Ca₂SiO₄). ustb.edu.cn

The accuracy of reactivity modeling is highly dependent on the computational methods used, particularly the choice of the interatomic potential for water. Different classical atomistic water models (such as SPC, TIP3P, and TIP5P) have been evaluated to determine their effect on the simulated properties of the resulting calcium-silicate-hydrate (C-S-H) gel. scispace.com These studies show that the choice of water model is critical for accurately predicting the structure, dynamics, and mechanical properties of C-S-H. scispace.comroaldhoffmann.com Reactive molecular simulations also reveal that water molecules can attack and dissociate Si-O and Ca-O bonds, which is detrimental to the cohesive force of the C-S-H gel. researchgate.net

The table below summarizes findings from various computational models regarding the hydration of calcium silicates.

| Computational Method | System Studied | Key Findings |

| Kinetic Cellular Automaton | Ca₃SiO₅ Hydration | Hydration is likely controlled by nucleation and growth of C-S-H, mediated by a transient metastable solid that reduces the initial dissolution rate. researchgate.net |

| First-Principles Calculations | Ca₂SiO₄ vs. Ca₃SiO₅ | The higher reactivity of Ca₃SiO₅ is attributed to more ionic oxygen atoms, creating highly reactive sites for hydration. researchgate.net |

| DFT-D Calculations | β-C₂S and M₃-C₃S | Water adsorption (molecular or dissociative) is the initial step, weakening surface bonds and promoting dissolution via electron transfer. materialsproject.org |

| Ab Initio Molecular Dynamics | Ca₃SiO₅ Dissolution | Provides quantitative analysis of Ca²⁺ ion dissolution pathways, showing a process of ligand exchange and auto-catalysis accelerated by water adsorption and diffusion. materialscloud.org |

| Classical Atomistic Simulation | C-S-H Properties | The choice of water model (e.g., SPC, TIP5P) is critical for accurately simulating the structural and elastic properties of the C-S-H product. scispace.com |

| Reactive Molecular Simulation | C-S-H Mechanics | Water molecules can attack and dissociate Si-O and Ca-O bonds, weakening the stiffness and cohesive force of the C-S-H gel. researchgate.net |

Theoretical Insights into Bonding Characteristics (e.g., Metallic, Covalent, Ionic Bonds)

Theoretical studies, primarily based on first-principles calculations within Density Functional Theory (DFT), have provided significant insights into the complex chemical bonding of various calcium silicide phases. These investigations reveal that the bonding in compounds such as CaSi, Ca₂Si, and CaSi₂ is not purely of one type but rather a combination of metallic, covalent, and ionic characteristics. researchgate.net

CaSi₂: This phase is often described as a Zintl phase, a class of compounds where charge transfer from an electropositive metal to a more electronegative element results in the formation of polyanionic structures. acs.org In CaSi₂, puckered two-dimensional layers of silicon anions are separated by calcium cations. acs.org Despite the electron balance suggesting Ca²⁺(Si⁻)₂, indicating ionic character, theoretical and experimental analyses show that CaSi₂ polytypes are three-dimensional metals with complex chemical bonding. acs.org Band structure calculations indicate that calcium d-states, though unoccupied in the free atom, hybridize strongly with silicon p-states near the Fermi level, contributing to the metallic nature. aps.org

CaSi: First-principles calculations show that CaSi is metallic. roaldhoffmann.com While one might expect a semiconductor based on the presence of Si-Si bonded chains, analysis of the electronic density of states shows significant contributions from both Ca 3d and Si 3p orbitals at the Fermi level. roaldhoffmann.commaterialsproject.org The interaction between calcium and silicon is not purely ionic; it possesses a partially covalent character which contributes to its metallicity. roaldhoffmann.com Some studies have even suggested, based on X-ray fluorescence spectra, that the effective charge on the silicon atoms in CaSi is positive, which contradicts simple electronegativity arguments but highlights the complexity of the bonding. scispace.com

Ca₂Si: Unlike the other silicides, Ca₂Si is a semiconductor. roaldhoffmann.comaps.org Theoretical calculations predict it to have a direct band gap, with values varying depending on the computational method used. researchgate.netresearchgate.net In its stable orthorhombic structure, there is no Si-Si bonding. acs.org The electronic structure consists of valence bands mainly composed of Si 3p and Ca 3d/4s states, while the conduction bands are primarily formed from Ca 3d/4s and Si 3p states. researchgate.net The bonding in Ca₂Si is considered to be a mix of ionic and covalent contributions. osti.govresearchgate.net

The bonding characteristics across these different stoichiometries are summarized in the interactive table below.

| Compound | Predominant Bonding Characteristics | Electronic Property |

| CaSi | A mixture of metallic, ionic, and covalent bonding. researchgate.netroaldhoffmann.com Strong hybridization of Ca d-states and Si p-states. scispace.com | Metallic roaldhoffmann.commaterialsproject.org |

| Ca₂Si | Primarily ionic and covalent bonding. osti.govresearchgate.net Contains isolated silicon ions with no Si-Si bonds. acs.org | Semiconductor researchgate.netroaldhoffmann.com |

| CaSi₂ | Classified as a Zintl phase with significant metallic character. acs.org Features covalent Si-Si bonds within layers and ionic character between Ca and Si layers. acs.org | Metallic acs.orgroaldhoffmann.com |

These theoretical insights underscore that a simple ionic model based on electronegativity differences is insufficient to describe the bonding in calcium silicides. The interplay between ionic charge transfer, covalent bond formation (especially Si-Si), and the delocalization of electrons leading to metallic character is crucial for understanding the diverse electronic properties of these materials.

Reactivity and Reaction Mechanisms of Calcium Silicide

Surface Reactivity and Hydration Processes

The interaction of calcium silicide with aqueous environments is characterized by slow decomposition, a process influenced by factors such as temperature and the presence of acids.

Mechanisms of Water Interaction and Hydration Kinetics

Calcium silicide is generally insoluble in water but undergoes a slow reaction upon contact with moisture, a reaction that accelerates with an increase in temperature. The interaction with water leads to the decomposition of the calcium silicide structure, yielding calcium hydroxide (B78521) (Ca(OH)₂), silica (B1680970) (SiO₂), and hydrogen gas (H₂). whiterose.ac.ukheegermaterials.comechemi.com This reaction can be represented by the following equation:

CaSi₂ + 6H₂O → Ca(OH)₂ + 2SiO₂ + 5H₂ dtic.mil

In hot water, this decomposition process is more pronounced. whiterose.ac.ukheegermaterials.comechemi.com The reaction mechanism in neutral water is understood to proceed via the gradual hydrolysis of the silicide, where water molecules attack the Ca-Si bonds.

The presence of acids significantly alters the reaction pathway. In acidic aqueous solutions, particularly hydrochloric acid (HCl), calcium silicide undergoes a topochemical reaction. acs.org This process involves the detachment of the silicon layers from the CaSi₂ crystal structure, leading to the formation of a two-dimensional subsiliceous acid, Si₆H₃(OH)₃, also known as Kautsky's siloxene. osti.gov This reaction is initiated by the solvation of the Ca²⁺ ions, which facilitates the expansion of the layer lattice. osti.gov It is noteworthy that in the absence of water, no reaction is observed with acids, highlighting the critical role of water in the reaction mechanism. osti.gov

While specific kinetic data such as reaction rate constants for the hydrolysis of CaSi₂ are not extensively documented in the available literature, the qualitative observations indicate a slow reaction rate at ambient temperature, which increases with thermal energy.

Role of Surface Energy and Phase Transformation in Reactivity Modulation

Calcium disilicide is known to exist in several polymorphic forms, with the thermodynamically stable phase at ambient conditions being the 6R-CaSi₂ polytype. acs.org However, other polymorphs, such as 3R-CaSi₂, can be formed, for instance, through the application of slow cooling rates or by annealing the 6R form at temperatures between 200 and 800 °C under high hydrogen pressure. acs.org The transformation between these polymorphs involves changes in the stacking of the silicon and calcium layers, which in turn affects the surface energy and, consequently, the reactivity of the material.

The transformation from the 6R to the 3R polymorph is of particular interest as it can be influenced by external factors. For example, the presence of nanosized silicon impurities can stabilize the 3R-CaSi₂ as a bulk phase. wikipedia.org Furthermore, the transformation can be induced by chemical means; for instance, treating 6R-CaSi₂ with a solution of aluminum chloride in toluene (B28343) can lead to a partial conversion to the 3R polymorph on the material's surface. mdpi.com This suggests that the surface reactivity is directly linked to the phase composition.

Reactions with Gaseous Species (e.g., Carbon Dioxide)

Calcium silicide, like other calcium-containing silicate (B1173343) materials, has the potential to react with acidic gases such as carbon dioxide. This carbonation process is of interest for CO₂ sequestration and for understanding the long-term stability of materials containing calcium silicide.

Carbonation Mechanisms and Precipitate Chemistry

The carbonation of calcium silicates generally proceeds through the reaction of the silicate with CO₂ in the presence of water, leading to the formation of calcium carbonate (CaCO₃) and silica (SiO₂). acs.orgresearchgate.net The reaction can be summarized as:

CaSi₂ + 2CO₂ + 2H₂O → CaCO₃ + 2SiO₂ + 2H₂

The process involves the dissolution of Ca²⁺ ions from the silicide matrix, which then react with carbonate ions formed from the dissolution of CO₂ in water. mdpi.com The resulting precipitates are typically calcium carbonate and a form of silica gel. acs.org

The specific polymorph of calcium carbonate that forms can vary depending on the reaction conditions. Calcite is the most thermodynamically stable form, but metastable polymorphs such as aragonite and vaterite can also be produced, particularly in the initial stages of the reaction. researchgate.net The nature of the silica product is generally an amorphous, hydrated silica gel. acs.org

Impact of Crystal Structure on CO₂ Reactivity

The crystal structure of the parent silicate material has a significant impact on its reactivity with CO₂ and the nature of the reaction products. acs.orgacs.org Research on different polymorphs of calcium silicate (CaSiO₃), such as the chain-structured wollastonite and the ring-structured pseudowollastonite, has shown that the arrangement of the silicate anions influences the dissolution of the parent material and the subsequent precipitation of new phases. acs.orgacs.org

For instance, the reaction of aqueous CO₂ with wollastonite primarily yields calcium carbonate and amorphous silica. In contrast, the reaction with pseudowollastonite can produce plate-like crystalline calcium silicate phases in addition to CaCO₃ and amorphous silica. acs.org This difference is attributed to the dissolution rates of ions from the parent silicate, the pH of the solution, and the availability of nucleation sites. acs.org

While direct comparative studies on the CO₂ reactivity of the different polymorphs of calcium silicide (CaSi₂) are scarce, the principles established for other calcium silicates strongly suggest that the various stacking arrangements of the silicon and calcium layers in the 6R, 3R, and other CaSi₂ polymorphs would lead to different carbonation behaviors. The varying atomic environments and bond energies in these structures would likely result in different dissolution kinetics and potentially different precipitate chemistries under identical carbonation conditions.

Interfacial Reactions and Compound Formation in Heterogeneous Systems

Calcium silicide is frequently used in high-temperature heterogeneous systems, most notably in the metallurgical industry as a deoxidizing and desulfurizing agent in steel production. youtube.com Its reactivity at the interface between molten metal and slag is crucial for its effectiveness.

In steelmaking, CaSi₂ is added to the molten steel where it reacts with dissolved oxygen and other impurities, such as sulfur. The primary reaction involves the oxidation of both calcium and silicon to form calcium oxide (CaO) and silicon dioxide (SiO₂), which are incorporated into the slag phase. youtube.com A key interfacial reaction is the reduction of iron oxides present in the slag:

2FeO + CaSi₂ → 2Fe + CaO + 2SiO₂

Studies have shown that the concentration of Fe₂O₃ in mould fluxes can be significantly decreased by the addition of CaSi₂. hw.ac.uk The apparent reaction rate constant for this reduction has been estimated to be on the order of 10⁻³ cm·s⁻¹, indicating an efficient reduction process. hw.ac.uk

Another significant application of calcium silicide in heterogeneous systems is in pyrotechnics. It serves as a fuel in various compositions, such as those for producing smoke screens. wikipedia.orgdtic.mil In these applications, CaSi₂ is mixed with an oxidizing agent. For example, in smoke compositions, it can react with compounds like hexachloroethane (B51795) (C₂Cl₆) to produce silicon tetrachloride (SiCl₄), which then reacts with atmospheric moisture to form a dense white smoke of hydrochloric acid and silica. wikipedia.orgdtic.mil

Calcium silicide is also a component in some thermite-like mixtures used for generating heat, for instance, in self-heating food cans for military rations. wikipedia.org A common mixture consists of a 1:1 ratio of iron(II,III) oxide and calcium silicide. When ignited, this mixture undergoes a highly exothermic reaction that produces significant heat without the evolution of gas. wikipedia.org

Advanced Applications and Functional Materials Derived from Calcium Silicide

Catalytic Applications and Catalyst Support Materials

The utility of calcium silicide and its derivatives extends into the realm of catalysis, where they are employed both as catalyst supports and as active photocatalytic agents for environmental cleanup.

Synthesis of Metal-Loaded Catalysts on Calcium Silicide Substrates

Calcium silicate (B1173343), derived from calcium silicide, is a promising support material for heterogeneous catalysts due to its stability and structural properties. The synthesis of metal-loaded catalysts on these substrates is a strategy to enhance catalytic activity and stability. Various metals and metal oxides can be loaded onto silicate-based supports. For instance, support materials can include calcium aluminum silicates, which can be loaded with metals at concentrations ranging from 0.001 to 20 percent by weight of the support material. google.com

One approach involves the development of carbonated mesoporous calcium silicate materials loaded with metals such as iron (Fe) and cerium (Ce). researchgate.net Another method involves loading calcium oxide (CaO) onto municipal sludge-derived biochar, a material that contains calcium. acs.org In a typical synthesis, a CaO suspension is mixed with the support material, followed by drying and calcination at high temperatures (e.g., 600–800 °C) to produce the final catalyst. acs.org Similarly, transition metals like cobalt can be loaded onto materials like rice husk hydrochar, which contains both silicon and calcium, to create catalysts with basic surface sites and large surface areas that enhance transesterification reactions. mdpi.com The incorporation of metal oxides onto silica (B1680970) supports can lead to greater thermal stability and a larger surface area, which reduces mass transfer limitations and increases the concentration of active sites. researchgate.net